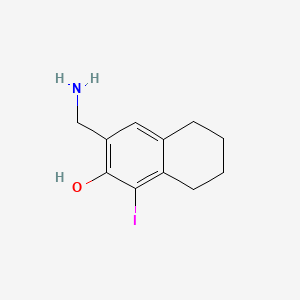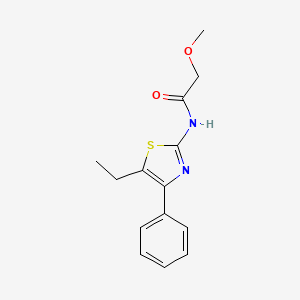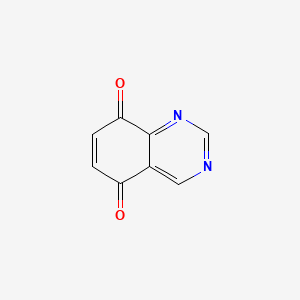
5,8-Quinazolinedione
Overview
Description
5,8-Quinazolinedione is a heterocyclic organic compound that belongs to the quinazoline family It is characterized by a fused ring system consisting of a benzene ring and a pyrimidine ring with two carbonyl groups at positions 5 and 8
Mechanism of Action
Target of Action
5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .
Mode of Action
It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .
Biochemical Pathways
This compound, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .
Pharmacokinetics
It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with sEH. By inhibiting this enzyme, this compound could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .
Action Environment
The action, efficacy, and stability of this compound may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.
Biochemical Analysis
Biochemical Properties
5,8-Quinazolinedione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit enzymes such as dihydrofolate reductase and tyrosine kinase, which are essential for cellular proliferation and survival . The compound’s interaction with these enzymes involves binding to their active sites, thereby inhibiting their activity and leading to downstream effects on cellular processes.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by activating the p53 pathway and inhibiting the PI3K/Akt signaling pathway . Additionally, this compound affects gene expression by altering the transcriptional activity of several genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound binds to the active sites of enzymes such as dihydrofolate reductase and tyrosine kinase, inhibiting their activity . This inhibition disrupts the normal cellular processes, leading to cell cycle arrest and apoptosis. Furthermore, this compound modulates gene expression by interacting with transcription factors and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained inhibition of cellular proliferation and induction of apoptosis in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At high doses, this compound may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolic pathways influence the compound’s bioavailability, efficacy, and toxicity. Additionally, this compound affects metabolic flux and metabolite levels, impacting cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is transported across cellular membranes through active and passive transport mechanisms . Once inside the cells, this compound interacts with binding proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues influence its therapeutic and toxic effects.
Subcellular Localization
This compound exhibits distinct subcellular localization, which affects its activity and function. The compound is directed to specific cellular compartments through targeting signals and post-translational modifications . For instance, this compound may localize to the nucleus, where it interacts with transcription factors and modulates gene expression. Additionally, the compound’s localization to the mitochondria can influence cellular energy production and apoptosis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,8-Quinazolinedione typically involves the reaction of o-phenylenediamine with carbon dioxide or phosgene. One common method is the cyclization of o-phenylenediamine with dimethyl carbonate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the quinazolinedione structure.
Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly reagents and solvents is preferred to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions: 5,8-Quinazolinedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed:
Oxidation: Quinazoline-5,8-dione derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
5,8-Quinazolinedione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Due to its biological activities, this compound is investigated for potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Quinazoline: A parent compound with a similar fused ring structure but without the carbonyl groups.
Quinazolinone: A derivative with a single carbonyl group at position 4.
Quinoxalinedione: A related compound with a different arrangement of nitrogen atoms and carbonyl groups.
Uniqueness: 5,8-Quinazolinedione is unique due to the presence of two carbonyl groups at positions 5 and 8, which confer distinct chemical reactivity and biological activity compared to other quinazoline derivatives. This structural feature allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and drug discovery.
Properties
IUPAC Name |
quinazoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJGEZRKXRTIQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)C2=NC=NC=C2C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70947110 | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24271-82-7 | |
| Record name | 5,8-Quinazolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinazoline-5,8-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


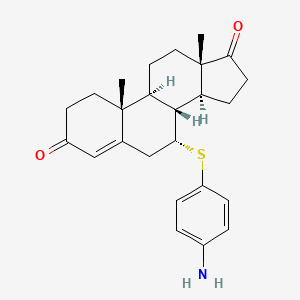
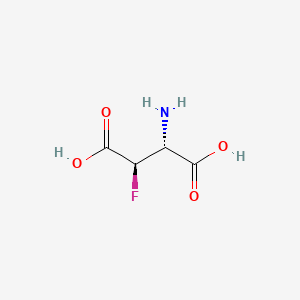
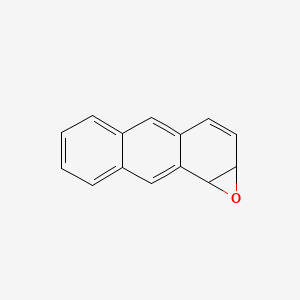

![2,4-Dihydro-1h-[1,2,4]triazolo[3,4-c][1,4]benzothiazin-1-one](/img/structure/B1202675.png)

![(3S,4R)-4-(4-fluorophenyl)-3-[(4-methoxyphenoxy)methyl]piperidine](/img/structure/B1202677.png)
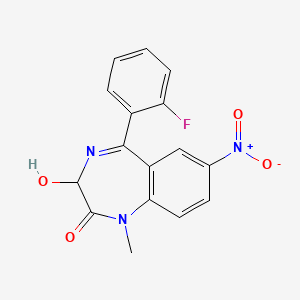
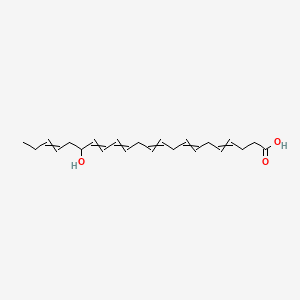

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)
